molecular formula C13H18ClN3O B15114667 3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol

3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol

Cat. No.: B15114667
M. Wt: 267.75 g/mol
InChI Key: VDKPDYLJSKLWEF-UHFFFAOYSA-N
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Description

3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a phenol group attached to a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves the reaction of 1-isopropyl-1H-pyrazole-5-amine with a phenol derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated pyrazoles

Mechanism of Action

The mechanism of action of 3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Aminopyrazol-1-yl)phenol
  • 3-(5-Hydroxypyrazol-1-yl)phenol
  • 3-(5-Methylpyrazol-1-yl)phenol

Uniqueness

3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol stands out due to its unique combination of a phenol group and a pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10(2)16-13(6-7-15-16)14-9-11-4-3-5-12(17)8-11;/h3-8,10,14,17H,9H2,1-2H3;1H

InChI Key

VDKPDYLJSKLWEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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